Cas no 1807031-52-2 (Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate)
Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate
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- Inchi: 1S/C11H6F5NO3/c1-19-10(18)6-2-5(4-17)3-7(8(6)9(12)13)20-11(14,15)16/h2-3,9H,1H3
- InChI Key: VEXSCYNXQFHMCK-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(C#N)=CC=1C(=O)OC)OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 403
- XLogP3: 3.3
- Topological Polar Surface Area: 59.3
Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015011362-250mg |
Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate |
1807031-52-2 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
| Alichem | A015011362-500mg |
Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate |
1807031-52-2 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
| Alichem | A015011362-1g |
Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate |
1807031-52-2 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate
Methyl 5-Cyano-2-Difluoromethyl-3-(Trifluoromethoxy)Benzoate: A Comprehensive Overview
Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate, with the CAS number 1807031-52-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is notable for its unique structural features, which include a benzoate backbone substituted with a cyano group at the 5-position, a difluoromethyl group at the 2-position, and a trifluoromethoxy group at the 3-position. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable building block in various chemical applications.
The synthesis of methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of the cyano group is often achieved through nucleophilic substitution or cyanation reactions, while the difluoromethyl and trifluoromethoxy groups are introduced via electrophilic substitution or through prefunctionalized intermediates. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly streamlined the synthesis of such complex molecules, enhancing both yield and purity.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. The presence of electron-withdrawing groups like cyano and trifluoromethoxy enhances the molecule's ability to modulate biological targets, such as kinases and G-protein coupled receptors (GPCRs). For instance, studies have shown that analogs of this compound exhibit potent inhibitory activity against certain oncogenic kinases, making them valuable leads in anticancer drug development. Furthermore, the difluoromethyl group introduces a unique stereochemical element that can be exploited to optimize pharmacokinetic properties such as bioavailability and metabolic stability.
In addition to its role in pharmaceuticals, methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate has found utility in materials science. Its ability to form stable co-crystals with other organic molecules makes it a candidate for designing novel organic semiconductors. Recent research has demonstrated that films prepared from such co-crystals exhibit improved charge transport properties, which are essential for applications in organic electronics such as light-emitting diodes (OLEDs) and thin-film transistors (TFTs). The fluorinated substituents also contribute to thermal stability and resistance to environmental degradation, further enhancing its suitability for high-performance materials.
The study of this compound has also advanced our understanding of fluorinated aromatic systems. Fluorine atoms are known to significantly alter the electronic properties of aromatic rings due to their high electronegativity. In this compound, the trifluoromethoxy group acts as a strong electron-withdrawing meta-directing group, while the difluoromethyl group introduces both electron-withdrawing and steric effects depending on its position. These effects can be leveraged to design molecules with tailored reactivity for specific chemical transformations. For example, recent work has highlighted its use as a catalyst in asymmetric synthesis reactions, where its fluorinated substituents facilitate enantioselective bond formation.
From an environmental standpoint, understanding the fate and behavior of methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate in natural systems is crucial. Fluorinated compounds are generally persistent due to the strength of carbon-fluorine bonds, but this compound's specific structure may influence its biodegradation pathways. Preliminary studies suggest that under aerobic conditions, microbial communities can metabolize this compound through oxidative mechanisms targeting the benzoate ester group. However, further research is needed to fully characterize its environmental impact and develop strategies for safe disposal.
In conclusion, methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.
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